Scientific Field: Organic Chemistry
Summary of the Application: 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone.
Summary of the Application: 2-Fluorobenzoyl chloride has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester.
Scientific Field: Analytical Chemistry
Summary of the Application: 2-Fluorobenzoyl chloride has been used to develop a hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids.
Results or Outcomes: The outcome of this method is the successful determination of metformin hydrochloride in biological fluids.
Scientific Field: Physical Chemistry
Summary of the Application: The gas phase molecular structures and conformational compositions of 2-Fluorobenzoyl chloride have been investigated using gas electron diffraction data.
Methods of Application: The method involves the use of gas electron diffraction to investigate the molecular structures and conformational compositions of 2-Fluorobenzoyl chloride.
Results or Outcomes: The results show that 2-Fluorobenzoyl chloride exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions.
Summary of the Application: 2-Fluorobenzoyl chloride can be used in the preparation of Ethyl (4-fluorobenzoyl)acetate.
Summary of the Application: 2-Fluorobenzoyl chloride may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.
Results or Outcomes: The outcome of this reaction could be vigorous or explosive, indicating the reactive nature of 2-Fluorobenzoyl chloride.
The molecular structure of 2-fluorobenzoyl chloride consists of a benzene ring (C6H6) with a fluorine atom (F) attached at the second position (ortho position) relative to the carbonyl group (C=O) which is further connected to a chlorine atom (Cl). The presence of the fluorine atom disrupts the electron distribution in the molecule compared to unsubstituted benzoyl chloride. This can influence the reactivity of the molecule, making it more susceptible to nucleophilic attack at the carbonyl carbon.
2-Fluorobenzoyl chloride is a versatile building block in organic synthesis due to its reactivity with various nucleophiles. Here are some key reactions:
C6H4FCO-Cl + Nu-H -> C6H4FCO-Nu + HCl
C6H4FCO-Cl + Ar-H -> Ar-C6H4FCO + HCl (Lewis Acid Catalyst)
(Equation 2)
C6H4FCO-Cl + H2O -> C6H5FCOOH + HCl
2-Fluorobenzoyl chloride is a reactive intermediate used in synthesis and doesn't have a specific biological mechanism of action.
2-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].
Corrosive;Irritant